2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide
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Description
2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C14H10ClN3O6 and its molecular weight is 351.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of N,N-diacylaniline derivatives, including 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide, have been explored. These compounds have been synthesized and analyzed using FTIR and NMR techniques, with their geometries optimized through density functional theory (DFT). This research highlights the impact of substituents on the electronic properties and steric effects, which are crucial for the development of materials with specific physical and chemical properties (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Anticancer Research
In anticancer research, this compound's derivatives have been investigated for their potential as cancer chemopreventive agents. Studies focused on their mutagenicity and pharmacokinetic profiles in animal models, aiming to understand their bioavailability and metabolic pathways. This research is vital for evaluating the therapeutic potential and safety of these compounds in cancer prevention and treatment (Kapetanovic et al., 2012).
Corrosion Inhibition
Research on N-Phenyl-benzamide derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies involve both experimental and computational approaches to assess the inhibition efficiency and understand the interaction mechanisms between the inhibitors and metal surfaces. Such research is crucial for developing new corrosion-resistant materials and coatings (Mishra et al., 2018).
Structural Studies
Investigations into the structure and absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, which are structurally related to this compound, have been conducted using X-ray crystallography and spectroscopy. These studies provide insights into the molecular arrangements and interactions within the crystal lattice, contributing to our understanding of how structural variations influence material properties (Galal et al., 2018).
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-13-5-3-9(18(22)23)7-12(13)16-14(19)10-6-8(17(20)21)2-4-11(10)15/h2-7H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMCQCDKAMNONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.